1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone
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Overview
Description
1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method provides a straightforward approach to constructing the core scaffold of the compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.
Scientific Research Applications
This compound has been studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, isoquinoline derivatives, including 1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone, have shown promise as potential therapeutic agents for treating neurodegenerative disorders and infectious diseases . Additionally, it has applications in the pharmaceutical industry for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone can be compared with other similar compounds, such as 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1-(3-nitro-phenyl)-1,4-dihydro-2H-isoquinolin-3-one . These compounds share structural similarities but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C19H20N2O5 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C19H20N2O5/c1-12(22)20-9-8-14-10-17(25-2)18(26-3)11-16(14)19(20)13-4-6-15(7-5-13)21(23)24/h4-7,10-11,19H,8-9H2,1-3H3 |
InChI Key |
OIFIJKJQAGAGKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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